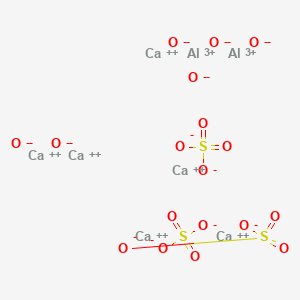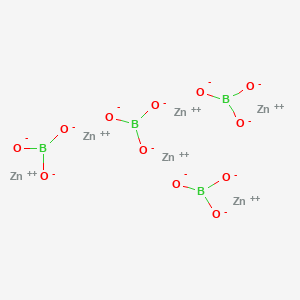
Satin white pigment
描述
Satin white pigment is a professional-grade mica pigment that is used in a variety of applications such as soap making, bath bombs, crafts, candle making, lacquer, automotive paint, slime, plastics, fiberglass, jewelry, Plastidip, plastic resins, and woodworking . It is also used in artist paints .
Synthesis Analysis
The synthesis of white pigments like satin white has been a topic of research. For instance, zinc white (ZnO), a modern pigment developed in the 19th century, has been studied extensively . The synthesis methods for zinc white include indirect and direct methods, and even a method involving ZnO nanosmoke . A patent from 1939 describes a process for making this compound, which involves a series of chemical reactions .
Molecular Structure Analysis
The molecular structure of white pigments can vary depending on the type of pigment. For instance, zinc white is composed of zinc oxide (ZnO) particles . The particle size and degree of dispersion are important parameters that influence the light scattering strength of the pigment .
Chemical Reactions Analysis
White pigments like satin white are used in paints, plastics, and paper laminates due to their ability to lighten color and provide full opacity . The opacifying ability of TiO2 is so much greater than other particles that it is nearly always the white pigment used in these applications .
Physical And Chemical Properties Analysis
White pigments have various physical and chemical properties that make them suitable for different applications. For instance, the color strength of a pigment refers to its ability to produce intense and vibrant hues . Other properties include transparency and opacity, granulation, staining, and permanence and lightfastness .
作用机制
The mechanism of action of white pigments involves the interaction of light with the pigment particles. For instance, kojic acid, a component used in treating various skin disorders and pigmentation issues, works by inhibiting the activity of tyrosinase, which reduces the production of melanin, helping to fade dark spots and hyperpigmentation .
安全和危害
Safety is a crucial aspect when dealing with pigments. For instance, lead white, a commonly used white pigment, is highly toxic and not available for general sale in the EU and UK due to REACH Enforcement Regulations . A safety data sheet for a white pigment concentrate mentions that it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
未来方向
The future of white pigments is leaning towards more sustainable and environmentally friendly alternatives. For instance, scientists at the Karlsruhe Institute of Technology have developed an extremely thin polymer foil that efficiently scatters photons, offering a sustainable alternative to other white pigments . Another promising direction is the use of biotechnological advances for improving natural pigment production .
属性
IUPAC Name |
dialuminum;hexacalcium;oxygen(2-);trisulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.6Ca.3H2O4S.6O/c;;;;;;;;3*1-5(2,3)4;;;;;;/h;;;;;;;;3*(H2,1,2,3,4);;;;;;/q2*+3;6*+2;;;;6*-2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRHMFFTRIJHL-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Ca6O18S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12004-14-7 | |
| Record name | Aluminum calcium oxide sulfate (Al2Ca6O6(SO4)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexacalcium hexaoxotris[sulphato(2-)]dialuminate(12-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)



![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)




